
1-(4-Benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C26H31BrCl2N2O2 and its molecular weight is 554.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant-like Activity
The compound is part of a class of derivatives evaluated for their potential in treating depression through dual pharmacological profiles: serotonin reuptake inhibition and 5-HT1A receptor antagonism. This dual action is theorized to enhance serotoninergic neurotransmission rapidly, offering a more efficacious depression treatment. The design integrates structural elements related to serotonin reuptake inhibition and arylpiperazines, known for their affinity to 5-HT1A receptors. Compounds within this class, showing high affinity for both the serotonin transporter and 5-HT1A receptors, demonstrated antidepressant-like properties in pharmacological tests, suggesting a novel class of antidepressants with a potentially faster onset of action (Martínez-Esparza et al., 2001).
Antibacterial and Antifungal Activities
Another research focus involves synthesizing and evaluating the antibacterial and antifungal activities of new compounds. These studies indicate the potential utility of similar derivatives in microbial studies, hinting at their applications in developing new antimicrobial agents (Patel & Agravat, 2007). The structural analysis and synthesis methods suggest these compounds could lead to novel treatments for various infections.
Nootropic Agents
Further research has been conducted on the synthesis of related compounds with potential nootropic effects. These studies involve the transformation of known compounds to create derivatives that were then evaluated for their ability to enhance cognitive functions. Such research delineates a path for the development of new cognitive enhancers or treatments for neurodegenerative diseases (Valenta et al., 1994).
Drug Design and Molecular Docking
Structural analysis and molecular docking studies of arylpiperazine derivatives, including compounds similar to "1-(4-Benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride," help understand their binding mechanisms with biological targets such as α1A-adrenoceptors. These insights are crucial for the rational design of more selective and effective therapeutic agents (Xu et al., 2016).
Synthesis and Optimization
Research into the synthesis and optimization of related compounds focuses on developing efficient, cost-effective methods for their production. This includes exploring different reaction conditions, substrates, and catalysts to improve yields and selectivity, which is vital for the large-scale manufacture of pharmaceuticals (Batool et al., 2014).
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29BrN2O2.2ClH/c27-23-11-13-25(14-12-23)31-20-24(30)19-28-15-17-29(18-16-28)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22;;/h1-14,24,26,30H,15-20H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSNKNMPYSYENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)Br)O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-pyridin-3-ylethanone](/img/structure/B2654364.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2654365.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2654366.png)
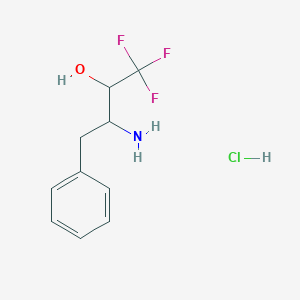
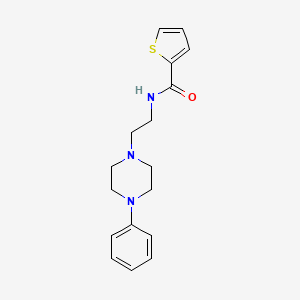
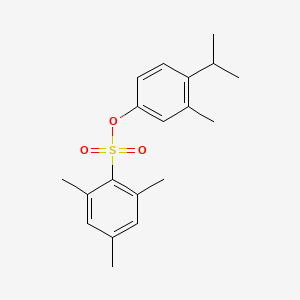
![4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2654374.png)
![3-[(2-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2654375.png)
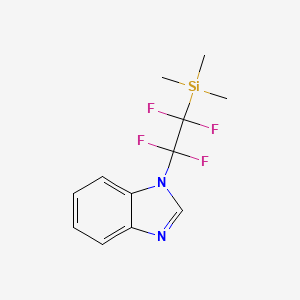
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654379.png)
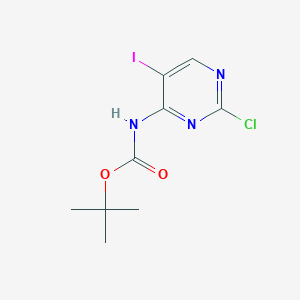
![2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2654383.png)


